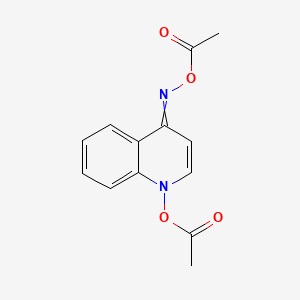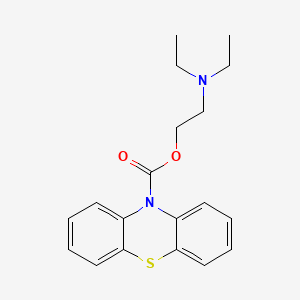
(+)-Sceletium A4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Sceletium A4 is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Phytochemistry and Pharmacokinetics
Sceletium tortuosum, particularly its alkaloids like Sceletium A4, has been extensively studied for its phytochemical constituents. These studies have identified mesembrine-type alkaloids, which include Sceletium A4. The pharmacokinetics and phytochemistry of these compounds have been explored to understand their biological activities and potential therapeutic applications (Olatunji et al., 2021).
Chemical Analysis and Synthesis
Research has been conducted on the chemical structure and synthesis of Sceletium alkaloids, including Sceletium A4. These studies have contributed to the understanding of the molecular structure of these compounds and their potential for synthesis in a controlled environment for research and therapeutic uses (Luhan & McPhail, 1972).
Psychological and Neurological Effects
Some studies have investigated the effects of Sceletium tortuosum on psychological and neurological functions. This includes the exploration of its potential for enhancing cognitive function, managing anxiety and depression, and its role in stress relief. These effects are attributed to the action of mesembrine-type alkaloids found in the plant (Smith, 2011).
Eigenschaften
Produktname |
(+)-Sceletium A4 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(3aS,9bR)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,9b-tetrahydro-2H-pyrrolo[2,3-f]quinoline |
InChI |
InChI=1S/C20H24N2O2/c1-22-12-10-20(14-6-7-17(23-2)18(13-14)24-3)9-8-16-15(19(20)22)5-4-11-21-16/h4-7,11,13,19H,8-10,12H2,1-3H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
VDUITLSRHOBYKB-PMACEKPBSA-N |
Isomerische SMILES |
CN1CC[C@]2([C@@H]1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |
SMILES |
CN1CCC2(C1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CN1CCC2(C1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(4R,5R)-4,5-Dihydroxy-N2-[4-(octyloxy)benzoyl]-L-ornithine]echinocandin B](/img/structure/B1220478.png)

